molecular formula C18H22N4OS B2933101 N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1424539-70-7

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Katalognummer B2933101
CAS-Nummer: 1424539-70-7
Molekulargewicht: 342.46
InChI-Schlüssel: ZMDICAQKSNVEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide, also known as CCG-203971, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.

Wirkmechanismus

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is an inhibitor of the heat shock protein 90 (HSP90) chaperone. HSP90 is a molecular chaperone that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. By inhibiting HSP90, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide causes the degradation of these client proteins, leading to the inhibition of cancer cell growth and the improvement of neurological function.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to have several biochemical and physiological effects. In cancer research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the activity of oncogenic signaling pathways. In neurological disorder research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to reduce the accumulation of beta-amyloid protein (a hallmark of Alzheimer's disease) and improve synaptic function. In inflammation research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide does not inhibit other heat shock proteins or molecular chaperones, which could lead to off-target effects. However, one limitation of using N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the potential of N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide in combination with other drugs or therapies for the treatment of cancer, neurological disorders, and inflammation. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide in vivo, as well as its potential for clinical use.

Synthesemethoden

The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide involves several steps, including the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-cyanocycloheptyl)amine. The final product is obtained by reacting the resulting amide with acetic anhydride. The yield of the synthesis process is around 50%, and the purity of the final product is over 95%.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been extensively studied for its potential in treating various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to inhibit the growth of prostate cancer cells and breast cancer cells. In neurological disorder research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to reduce inflammation in animal models of arthritis.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-21-15-7-6-14(10-16(15)24-13)20-11-17(23)22-18(12-19)8-4-2-3-5-9-18/h6-7,10,20H,2-5,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDICAQKSNVEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.